molecular formula C18H21ClO4S B2824667 3,5-Dimethylphenyl 5-chloro-4-methyl-2-propoxybenzene-1-sulfonate CAS No. 2361796-07-6

3,5-Dimethylphenyl 5-chloro-4-methyl-2-propoxybenzene-1-sulfonate

Cat. No.: B2824667
CAS No.: 2361796-07-6
M. Wt: 368.87
InChI Key: XBFKOGCPEMQHLB-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl 5-chloro-4-methyl-2-propoxybenzene-1-sulfonate is a complex organic compound characterized by its multiple functional groups, including a sulfonate group, chloro, methyl, and propoxy groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylphenyl 5-chloro-4-methyl-2-propoxybenzene-1-sulfonate typically involves multiple steps, starting with the chlorination of 3,5-dimethylphenol to introduce the chloro group. Subsequent steps may include methylation to add the methyl groups and propoxylation to introduce the propoxy group. The final step involves sulfonation to attach the sulfonate group.

Industrial Production Methods

In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, often using catalysts to improve efficiency and yield. Large-scale production would require careful monitoring of reaction conditions, such as temperature, pressure, and pH, to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Reagents such as hydrochloric acid (HCl) and sulfuric acid (H2SO4) are typically employed.

Major Products Formed

  • Oxidation: : Products may include carboxylic acids or ketones.

  • Reduction: : Alcohols or alkanes can be formed.

  • Substitution: : Various substituted benzene derivatives can be produced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and as a building block for more complex molecules.

Biology

In biological research, it can be used as a probe to study enzyme activities or as a part of drug discovery processes.

Medicine

Industry

In the industrial sector, it may be used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3,5-Dimethylphenyl 5-chloro-4-methyl-2-propoxybenzene-1-sulfonate exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3,5-dimethylphenol: : Similar in structure but lacks the propoxy and sulfonate groups.

  • 3,5-Dimethylphenyl 4-methylbenzene-1-sulfonate: : Similar sulfonate group but different chloro and propoxy positions.

Uniqueness

3,5-Dimethylphenyl 5-chloro-4-methyl-2-propoxybenzene-1-sulfonate is unique due to its specific arrangement of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(3,5-dimethylphenyl) 5-chloro-4-methyl-2-propoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO4S/c1-5-6-22-17-10-14(4)16(19)11-18(17)24(20,21)23-15-8-12(2)7-13(3)9-15/h7-11H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFKOGCPEMQHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)OC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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